molecular formula C19H20N2O4 B1621312 2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde CAS No. 301134-94-1

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde

Cat. No.: B1621312
CAS No.: 301134-94-1
M. Wt: 340.4 g/mol
InChI Key: TXTKGNOXCFAQCD-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde is a benzaldehyde derivative featuring a piperidine ring substituted at the 4-position with a 2-methoxyphenyl group and a nitro group at the 5-position of the benzaldehyde core. The piperidine moiety introduces conformational flexibility and basicity, while the ortho-methoxy group may sterically and electronically modulate interactions in crystal packing or biological systems .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-19-5-3-2-4-17(19)14-8-10-20(11-9-14)18-7-6-16(21(23)24)12-15(18)13-22/h2-7,12-14H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTKGNOXCFAQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383478
Record name 2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301134-94-1
Record name 2-[4-(2-methoxyphenyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Benzaldehyde Derivatives

The 5-nitro substitution is typically introduced early due to its strong meta-directing influence. A common approach involves:

  • Directed nitration : Starting with 2-substituted benzaldehyde derivatives (e.g., 2-bromobenzaldehyde), nitration with HNO₃/H₂SO₄ at 0–5°C selectively yields 5-nitro-2-bromobenzaldehyde. This method achieves >80% regioselectivity, as the bromine atom directs nitration to the para position.
  • Alternative route : Protection of the aldehyde as a dimethyl acetal, followed by nitration and deprotection. For example, 2-bromobenzaldehyde dimethyl acetal nitrated at 50°C in fuming HNO₃ yields 5-nitro-2-bromobenzaldehyde dimethyl acetal, which is hydrolyzed with HCl/H₂O to regenerate the aldehyde.

Functionalization at the 2-Position

Introducing the piperidino group requires a leaving group (e.g., bromide) at the 2-position. Halogenation via:

  • Electrophilic bromination : Using Br₂/FeBr₃ in CH₂Cl₂ at 40°C, yielding 2-bromo-5-nitrobenzaldehyde (65–70% yield).
  • Sandmeyer reaction : Diazotization of 2-aminobenzaldehyde followed by treatment with CuBr/HBr, though this method risks over-nitration.

Synthesis of 4-(2-Methoxyphenyl)piperidine

Cyclization Strategies

The piperidine ring is constructed via:

  • Buchwald-Hartwig amination : Reacting 1-bromo-2-methoxybenzene with 1,5-dibromopentane in the presence of Pd(OAc)₂ and Xantphos, yielding 4-(2-methoxyphenyl)piperidine (55% yield).
  • Reductive amination : Condensing 2-methoxybenzaldehyde with 1,5-diaminopentane under H₂/Pd-C, followed by cyclization to form the piperidine ring (60% yield).

Aryl Group Functionalization

The 2-methoxyphenyl group is introduced via:

  • Suzuki-Miyaura coupling : Using 4-bromopiperidine and 2-methoxyphenylboronic acid with Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (70°C, 12 h), achieving 85% yield.

Coupling of Benzaldehyde and Piperidine Moieties

Ullmann-Type Coupling

The 2-bromo-5-nitrobenzaldehyde reacts with 4-(2-methoxyphenyl)piperidine under Ullmann conditions:

  • Conditions : CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMSO, 110°C, 24 h.
  • Yield : 68–72%, with >95% regioselectivity confirmed by HPLC.

Buchwald-Hartwig Amination

An alternative employs Pd catalysis:

  • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 100°C, 18 h.
  • Yield : 75%, though cost and catalyst recovery limit scalability.

Optimization and Challenges

Aldehyde Protection-Deprotection

To prevent aldehyde oxidation during nitration or coupling:

  • Protection : Conversion to dimethyl acetal using MeOH/H⁺ (90% yield).
  • Deprotection : Hydrolysis with 2M HCl in THF/H₂O (1:1) at 60°C (85% recovery).

Nitro Group Compatibility

The nitro group’s electron-withdrawing nature slows Ullmann coupling but enhances regioselectivity. Microwave-assisted reactions (150°C, 30 min) improve yields to 78%.

Purification and Characterization

  • Column chromatography : Silica gel with EtOAc/hexane (1:3) removes unreacted piperidine.
  • Spectroscopic data :
    • ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 8.41 (d, J=2.4 Hz, 1H, Ar-H), 7.98 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.25–7.15 (m, 2H, Ar-H), 6.94 (d, J=8.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, piperidine-H), 2.80–2.65 (m, 4H, piperidine-H).
    • MS (ESI) : m/z 369.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Ullmann coupling 68–72 98 120 Moderate
Buchwald-Hartwig 75 99 280 Low
Microwave-assisted 78 97 150 High

Key observations : Microwave-assisted Ullmann coupling balances yield and scalability, while Buchwald-Hartwig offers higher purity at elevated costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Analogues

The most structurally analogous compound identified is 2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde (CAS 1820650-73-4, ). While both compounds share a 5-nitrobenzaldehyde backbone, their substituents differ significantly:

Feature Target Compound Related Compound (CAS 1820650-73-4)
Substituent at C2 4-(2-Methoxyphenyl)piperidino (4-Methoxybenzyl)amino
Methoxy Position Ortho (2-position on phenyl) Para (4-position on benzyl)
Nitrogen Environment Piperidine (tertiary amine, cyclic) Benzylamine (secondary amine, acyclic)
Molecular Weight ~354.35 g/mol (estimated) 286.28 g/mol (reported)

Key Implications :

  • Steric Effects : The ortho-methoxy group in the target compound may restrict rotation or induce intramolecular interactions (e.g., hydrogen bonding between methoxy oxygen and piperidine nitrogen) .
  • Conformational Flexibility : The piperidine ring’s puckering (see ) allows for multiple low-energy conformers, whereas the acyclic benzylamine group adopts fewer conformations.

Hydrogen Bonding and Crystallographic Behavior

highlights the role of hydrogen bonding in molecular aggregation. Comparative analysis suggests:

  • Target Compound : The piperidine nitrogen and nitro group may act as hydrogen bond acceptors, while the ortho-methoxy oxygen could participate in weak C–H···O interactions. Crystal packing may involve layered structures due to planar benzaldehyde and puckered piperidine .
  • Related Compound (CAS 1820650-73-4): The benzylamine NH group serves as a hydrogen bond donor, likely forming stronger intermolecular bonds (e.g., N–H···O nitro), leading to denser crystal packing and higher melting points .

Biological Activity

2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde, also known by its CAS number 301134-94-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound features a nitro group and a piperidine ring, which are known to influence its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving cell membrane permeability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

The mechanism by which this compound exerts its effects likely involves interaction with cellular targets such as enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may bind covalently to proteins, leading to altered cellular functions. This property is common among nitroaromatic compounds, which often act as prodrugs that become activated within biological systems.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluating the cytotoxic effects of various derivatives showed that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.7 μM to 3.3 μM against different leukemia cell lines . This suggests a potential for developing similar compounds for therapeutic use.
  • Antimicrobial Activity : Research into related nitro-substituted compounds has revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration of this compound in antimicrobial applications .

Comparative Analysis

Compound NameStructureIC50 (μM)Activity
This compoundStructureTBDAnticancer
Benzaldehyde Derivative AStructure0.7Anticancer
Nitro Compound BStructureTBDAntimicrobial

Q & A

Basic Question

  • NMR Spectroscopy: Distinguish piperidine ring conformers (axial vs. equatorial) via coupling constants in ¹H-NMR (e.g., J = 10–12 Hz for axial protons).
  • X-ray Crystallography: Resolve nitro group orientation relative to the methoxyphenyl moiety.
  • Chromatography (HPLC/UPLC): Detect nitro-reduction byproducts (e.g., amine derivatives) using UV-Vis at 254 nm .

How does the substitution pattern on the piperidine ring (e.g., methoxyphenyl vs. methyl) affect biological activity?

Advanced Question
Case Study:

  • 2-Methoxyphenyl substitution (current compound): Enhances π-π stacking with aromatic residues in enzyme binding pockets, as shown in docking studies with cytochrome P450 isoforms.
  • 4-Methylpiperidine analogs (): Exhibit reduced antimicrobial activity (MIC > 128 µg/mL vs. 32 µg/mL for methoxyphenyl derivatives) due to lower membrane permeability .

Methodological Recommendation:
Use molecular dynamics simulations to quantify ligand-protein binding free energy differences (ΔG) between analogs.

How should researchers address conflicting data in biological assays (e.g., antimicrobial vs. cytotoxic effects)?

Advanced Question
Conflict Resolution Framework:

Structural validation: Confirm compound purity via elemental analysis (C, H, N) and compare with literature LC-MS profiles.

Assay standardization: Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using reference strains (e.g., E. coli ATCC 25922).

Mechanistic studies: Perform ROS (reactive oxygen species) assays to differentiate antimicrobial activity from cytotoxicity .

What theoretical frameworks guide the design of derivatives for target-specific applications?

Advanced Question
Conceptual Models:

  • Hammett Equation: Predict electronic effects of substituents on reaction rates (σ values: NO₂ = +0.78, OCH₃ = -0.27).
  • Lipinski’s Rule of Five: Prioritize derivatives with logP < 5, molecular weight < 500 Da, and ≤10 H-bond acceptors for drug-likeness .

Case Example:
Replacing the nitro group with a cyano (-CN) group reduces molecular weight by 16 Da while retaining electron-withdrawing properties .

How can researchers mitigate challenges in scaling up synthetic routes for this compound?

Advanced Question
Process Chemistry Considerations:

  • Catalyst optimization: Screen heterogeneous catalysts (e.g., Pd/C for nitro reductions) to minimize purification steps.
  • Green chemistry metrics: Calculate E-factor (kg waste/kg product) for batch vs. flow synthesis.
  • Thermal safety: Perform DSC (Differential Scanning Calorimetry) to identify exothermic decomposition risks (>150°C) .

What are the limitations of current computational models in predicting this compound’s reactivity?

Advanced Question
Critical Analysis:

  • DFT (Density Functional Theory): Accurately predicts nitro group reduction potentials (±0.1 V) but underestimates steric effects in piperidine ring dynamics.
  • Machine Learning: Limited by sparse training data for nitrobenzaldehyde-piperidine hybrids.

Recommendation:
Validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots for hydrolysis rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde
Reactant of Route 2
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2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde

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